5-[(4-Methylpiperidin-1-yl)methyl]furan-2-carboxylic acid 5-[(4-Methylpiperidin-1-yl)methyl]furan-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 883543-32-6
VCID: VC7812529
InChI: InChI=1S/C12H17NO3/c1-9-4-6-13(7-5-9)8-10-2-3-11(16-10)12(14)15/h2-3,9H,4-8H2,1H3,(H,14,15)
SMILES: CC1CCN(CC1)CC2=CC=C(O2)C(=O)O
Molecular Formula: C12H17NO3
Molecular Weight: 223.27 g/mol

5-[(4-Methylpiperidin-1-yl)methyl]furan-2-carboxylic acid

CAS No.: 883543-32-6

Cat. No.: VC7812529

Molecular Formula: C12H17NO3

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

5-[(4-Methylpiperidin-1-yl)methyl]furan-2-carboxylic acid - 883543-32-6

Specification

CAS No. 883543-32-6
Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
IUPAC Name 5-[(4-methylpiperidin-1-yl)methyl]furan-2-carboxylic acid
Standard InChI InChI=1S/C12H17NO3/c1-9-4-6-13(7-5-9)8-10-2-3-11(16-10)12(14)15/h2-3,9H,4-8H2,1H3,(H,14,15)
Standard InChI Key PBBKTCULMQMPMT-UHFFFAOYSA-N
SMILES CC1CCN(CC1)CC2=CC=C(O2)C(=O)O
Canonical SMILES CC1CCN(CC1)CC2=CC=C(O2)C(=O)O

Introduction

Chemical Architecture and Structural Analysis

Core Molecular Framework

The molecule features a furan ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a (4-methylpiperidin-1-yl)methyl moiety. The furan ring’s electron-rich π\pi-system interacts with the piperidine’s nitrogen lone pair, creating a conjugated system that influences reactivity and stability . The methyl group on the piperidine ring introduces steric hindrance, potentially modulating binding interactions in biological systems.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC12H17NO3\text{C}_{12}\text{H}_{17}\text{NO}_{3}
Molecular Weight223.27 g/mol
SMILES NotationO=C(O)C1=CC=C(CN2CCC(C)CC2)O1
Topological Polar Surface Area (TPSA)53.68 Ų

Synthesis and Manufacturing

Multi-Step Synthetic Pathways

Industrial synthesis typically involves:

  • Furan Core Functionalization: Introduction of the carboxylic acid group at the 2-position via oxidation of furfural derivatives.

  • Piperidine Coupling: Alkylation of 4-methylpiperidine with a chloromethylfuran intermediate under reflux conditions (e.g., in dichloromethane with triethylamine) .

  • Purification: Column chromatography or recrystallization to achieve >98% purity, as commercial suppliers report .

Critical parameters include reaction temperature (40–60°C for coupling steps), solvent polarity, and stoichiometric ratios to minimize byproducts like N-alkylation isomers.

Physicochemical Profile

Thermodynamic and Bulk Properties

Experimental data reveal a high boiling point (345.3°C at 760 mmHg) and density (1.168 g/cm³), consistent with its polarizable aromatic-piperidine framework . The compound’s logP value of 2.15 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Table 2: Experimental Physicochemical Data

PropertyValueSource
Boiling Point345.3°C at 760 mmHg
Density1.168 g/cm³
Refractive Index1.537
Flash Point162.6°C

Computational and Spectroscopic Insights

Quantum Chemical Predictions

Density functional theory (DFT) calculations predict a dipole moment of 3.2 Debye, aligning with its polar functional groups. The HOMO-LUMO gap (~5.1 eV) indicates moderate electronic stability, while molecular dynamics simulations suggest preferential binding to hydrophobic protein pockets .

Spectroscopic Signatures

  • IR: Strong absorption at 1705 cm⁻¹ (carboxylic acid C=O stretch) and 1250 cm⁻¹ (C-O-C furan ring vibration).

  • NMR: 1H^1\text{H} NMR signals at δ 2.3 ppm (piperidine methyl) and δ 6.4 ppm (furan protons) .

ParameterValueSource
Storage Conditions2–8°C, desiccated
Stability>24 months under inert gas

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